3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured methylidene group bridging a thiazolidinone ring and a 4-ethylpiperazinyl moiety. Its molecular formula is C₂₂H₂₅N₅O₂S₂, with a molecular weight of 455.6 g/mol . Key structural attributes include:
- Piperazinyl substituent: The 4-ethylpiperazine group enhances solubility and may influence receptor-binding interactions .
- (Z)-Configuration: The stereochemistry of the methylidene bridge likely impacts conformational rigidity and intermolecular interactions .
The compound is associated with CAS registry number 477735-26-5 and is structurally related to analogs in pharmaceutical research, particularly in kinase inhibition and antimicrobial studies .
Properties
CAS No. |
477735-26-5 |
|---|---|
Molecular Formula |
C21H23N5O2S2 |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H23N5O2S2/c1-3-8-26-20(28)16(30-21(26)29)14-15-18(24-12-10-23(4-2)11-13-24)22-17-7-5-6-9-25(17)19(15)27/h3,5-7,9,14H,1,4,8,10-13H2,2H3/b16-14- |
InChI Key |
CHDBXOIMDXJJPS-PEZBUJJGSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC=C |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC=C |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one (hereafter referred to as "the compound") is a complex organic molecule characterized by its unique structural features, which include a pyrido[1,2-A]pyrimidin-4-one core and a thiazolidinone moiety. This article will explore the biological activities attributed to this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural features can be summarized as follows:
| Component | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinone | Contains a thiazolidinone core | Antimicrobial properties |
| Piperazine | Incorporates a piperazine ring | Neuroprotective effects |
| Pyrido[1,2-A]pyrimidine | Core structure with pyridine and pyrimidine rings | Anticancer activity |
Antimicrobial Properties
Research indicates that compounds containing thiazolidinone scaffolds exhibit significant antimicrobial activity. The compound has shown promise in preliminary studies for its ability to inhibit bacterial growth, making it a candidate for further exploration in antibiotic development. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound arises from its ability to modulate inflammatory pathways. Compounds similar to the one have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of the compound has been evaluated through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines including A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer). The 50% inhibitory concentrations (IC50) ranged from 7.0 to 20.3 µM in these studies, indicating potent antiproliferative effects . The proposed mechanism involves induction of apoptosis and inhibition of tumor angiogenesis.
Case Studies and Research Findings
Recent studies have explored the biological activity of derivatives related to the compound. For instance:
- Antimalarial Activity : A derivative was tested against chloroquine-resistant strains of Plasmodium falciparum, showing an IC50 value of 35.0 µM against sensitive strains and 151.4 µM against resistant strains. This indicates potential for further development as an antimalarial agent .
- Cytotoxicity Studies : In vitro cytotoxicity assessments against VERO cell lines demonstrated that certain derivatives exhibited significant cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .
- Mechanistic Insights : Studies have suggested that the compound may interact with specific cellular targets involved in signal transduction pathways related to cancer progression and inflammation, although detailed mechanisms remain under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of pyrido-pyrimidinone and thiazolidinone hybrids. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparative Insights:
Thiazolidinone derivatives (e.g., Compound 13) lack the pyrido-pyrimidinone system, reducing structural complexity but limiting electronic diversity .
Substituent Effects: Piperazinyl vs. Ethylamino: The 4-ethylpiperazinyl group in the target compound improves aqueous solubility compared to the ethylamino analog (), critical for bioavailability . Allyl vs.
Stereochemical Considerations: The (Z)-configuration of the methylidene bridge in the target compound may enforce a planar geometry, optimizing interactions with hydrophobic enzyme pockets compared to non-stereospecific analogs .
Biological Implications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
